2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of 3-nitropyrazole: This can be achieved by nitration of pyrazole using a mixture of nitric acid and sulfuric acid.
Acylation: The 3-nitropyrazole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3-nitropyrazol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(3-nitropyrazol-1-yl)acetyl chloride with 2-aminomethylpyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-aminopyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitropyrazol-1-yl)acetamide: Lacks the pyridine moiety, which may affect its binding affinity and specificity.
N-(pyridin-2-ylmethyl)acetamide: Lacks the nitropyrazole moiety, which may reduce its reactivity in redox reactions.
3-nitropyrazole: Lacks the acetamide and pyridine moieties, which may limit its applications in medicinal chemistry.
Uniqueness
2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of the nitropyrazole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-11(13-7-9-3-1-2-5-12-9)8-15-6-4-10(14-15)16(18)19/h1-6H,7-8H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPQDOQGHMUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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